1-(1-bromoethyl)-2,3,4-trichlorobenzene
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Overview
Description
1-(1-Bromoethyl)-2,3,4-trichlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with three chlorine atoms and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-bromoethyl)-2,3,4-trichlorobenzene typically involves the bromination of 2,3,4-trichlorotoluene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position of the toluene derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzene derivatives, alcohols, carboxylic acids, and dehalogenated compounds.
Scientific Research Applications
1-(1-Bromoethyl)-2,3,4-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-2,3,4-trichlorobenzene involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The bromoethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
- 1-(1-Bromoethyl)-benzene
- 1-(1-Bromoethyl)-2,4-dichlorobenzene
- 1-(1-Bromoethyl)-3,4-dichlorobenzene
Comparison: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene is unique due to the presence of three chlorine atoms on the benzene ring, which can influence its reactivity and chemical properties
Properties
CAS No. |
168482-78-8 |
---|---|
Molecular Formula |
C8H6BrCl3 |
Molecular Weight |
288.4 |
Purity |
95 |
Origin of Product |
United States |
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